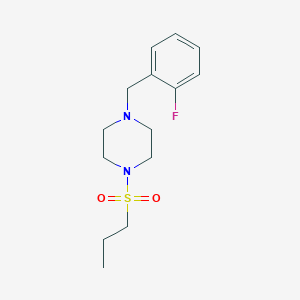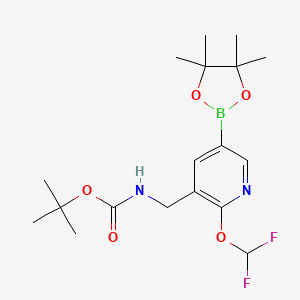![molecular formula C29H25N5 B12499787 2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine is an organic compound with the molecular formula C29H25N5. It is a derivative of pyridine, characterized by the presence of two pyridinyl groups attached to the central pyridine ring. This compound is known for its unique structural properties and its ability to form stable complexes with various metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine typically involves the reaction of 2,6-diacetylpyridine with pyridine-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyridinyl derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine primarily involves its ability to coordinate with metal ions. The pyridinyl groups act as electron donors, forming stable chelates with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di(1-pyrazolyl)pyridine: Similar in structure but contains pyrazolyl groups instead of pyridinyl groups.
2,6-Diacetylpyridine: A precursor in the synthesis of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine.
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Contains imidazo groups, used in similar applications.
Uniqueness
2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine is unique due to its ability to form highly stable complexes with a wide range of metal ions. This stability is attributed to the electron-donating properties of the pyridinyl groups and the rigid structure of the compound .
Propriétés
Formule moléculaire |
C29H25N5 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
2,6-bis(1,1-dipyridin-2-ylethyl)pyridine |
InChI |
InChI=1S/C29H25N5/c1-28(22-12-3-7-18-30-22,23-13-4-8-19-31-23)26-16-11-17-27(34-26)29(2,24-14-5-9-20-32-24)25-15-6-10-21-33-25/h3-21H,1-2H3 |
Clé InChI |
QFEXQXKRHUMXAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=CC=C1)C(C)(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=CC=N4)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)


![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)


![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)



